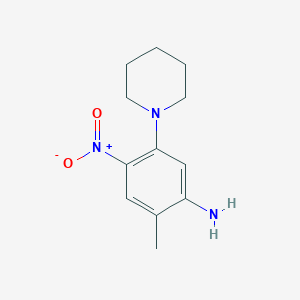

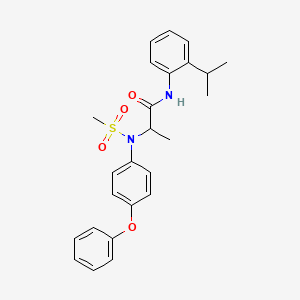

![molecular formula C22H28N2O5S B4067714 N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4067714.png)

N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

Vue d'ensemble

Description

N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly selective and potent inhibitor of a specific type of enzyme called glycogen synthase kinase 3β (GSK-3β). GSK-3β is involved in a wide range of cellular processes, including metabolism, cell cycle regulation, and gene expression, making it an important target for drug development and scientific research.

Applications De Recherche Scientifique

Intramolecular Cyclization and Oxetane Formation

N1-cyclohexyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N2-phenylglycinamide and its analogues have been studied for their ability to undergo intramolecular cyclization, leading to oxetane formation. For instance, 1-(2,3-Epoxypropyl)-1-cyclohexanol and its methyl analogues, when treated with base, yield corresponding oxetanes as the main products. This reaction highlights the compound's potential in synthetic chemistry for creating cyclic structures, which are essential components in various natural products and pharmaceuticals (MuraiAkio et al., 1977).

Photophysical Properties and Fluorescence Sensors

The compound's derivatives have been explored for their photophysical properties, particularly as fluorescence sensors for metal ions in water and living cells. For example, water-soluble sulfonato-Salen-type ligands derived from different diamines, including those similar in structure to N1-cyclohexyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N2-phenylglycinamide, exhibit strong UV/Vis-absorption and fluorescence. Their ability to selectively quench fluorescence by Cu(2+) makes these ligands highly selective and sensitive turn-off fluorescence sensors, demonstrating the compound's utility in environmental monitoring and biological imaging (Li Zhou et al., 2012).

Asymmetric Cyclopropanation

In the context of asymmetric synthesis, derivatives of N1-cyclohexyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N2-phenylglycinamide have been used in the cyclopropanation of chiral vinyl sulfides. This process is highly diastereoselective and yields enantiomerically pure cyclopropane-phosphonic acids, showcasing the compound's role in the synthesis of constrained analogs of pharmacologically relevant molecules (W. Midura & M. Mikołajczyk, 2002).

Synthesis of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives

Research involving N1-cyclohexyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N2-phenylglycinamide has led to the synthesis of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. These compounds have been characterized and analyzed for their potential applications, including as ligands in coordination chemistry and materials science (Cemal Koray Özer et al., 2009).

Bioremediation and Environmental Cleanup

The compound's structure has been implicated in studies related to environmental cleanup, particularly in enhancing the bioremediation of persistent organic pollutants. For instance, cyclodextrin-based bioremediation technologies have shown significant promise in increasing the bioavailability and subsequent degradation of harmful environmental contaminants, demonstrating the compound's potential indirect role in environmental sustainability efforts (J. Villaverde et al., 2012).

Propriétés

IUPAC Name |

N-cyclohexyl-2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5S/c1-28-20-14-13-19(15-21(20)29-2)30(26,27)24(18-11-7-4-8-12-18)16-22(25)23-17-9-5-3-6-10-17/h4,7-8,11-15,17H,3,5-6,9-10,16H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAYCWWGSVCPEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCCC2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4067640.png)

![N-[(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B4067649.png)

![N-allyl-2-({N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4067663.png)

![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B4067664.png)

![N-benzyl-2-{[5-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4067671.png)

![ethyl 4-({[(4-methyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4067680.png)

![1-({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4067690.png)

![methyl 2-amino-4-{2-[(2-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4067697.png)

![4-[5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4067712.png)